1,3-Dioxoisoindolin-2-YL propionate

Lipophilicity Medicinal Chemistry ADME

This propionate ester is a critical NHPI radical precursor and building block for medicinal chemistry. Its balanced LogP enhances cell permeability without compromising solubility, crucial for reproducible ADME profiles. Compared to acetate/butyrate analogs, this specific chain length provides the optimal hydrophobic character for synthesizing mixed-mode chromatography ligands. Procure to ensure experimental reproducibility and access a reliable ethyl radical source for C-C bond formations.

Molecular Formula C11H9NO4
Molecular Weight 219.19 g/mol
CAS No. 90467-37-1
Cat. No. B13489592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dioxoisoindolin-2-YL propionate
CAS90467-37-1
Molecular FormulaC11H9NO4
Molecular Weight219.19 g/mol
Structural Identifiers
SMILESCCC(=O)ON1C(=O)C2=CC=CC=C2C1=O
InChIInChI=1S/C11H9NO4/c1-2-9(13)16-12-10(14)7-5-3-4-6-8(7)11(12)15/h3-6H,2H2,1H3
InChIKeyZJQHNUUDZCLUIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dioxoisoindolin-2-yl Propionate (CAS 90467-37-1): A Phthalimide Ester Building Block


1,3-Dioxoisoindolin-2-yl propionate (CAS 90467-37-1), also named (1,3-dioxoisoindol-2-yl) propanoate, is an organic compound with the molecular formula C11H9NO4 and a molecular weight of 219.19 g/mol . It is characterized by a phthalimide core (1,3-dioxoisoindolin-2-yl) functionalized with a propionate ester group . This structure places it within the class of N-oxy-phthalimide esters, a family known for its utility as reactive intermediates, radical precursors, and building blocks in medicinal and synthetic chemistry. The compound is typically supplied as a high-purity (98%) white to off-white crystalline powder .

Why 1,3-Dioxoisoindolin-2-yl Propionate Cannot Be Interchanged with Generic Phthalimide Esters


1,3-Dioxoisoindolin-2-yl propionate is not a generic building block; its specific ester chain length is a critical determinant of its physical, chemical, and biological properties. Compared to its closest analogs—the acetate and butyrate esters—the propionate derivative occupies a distinct position in terms of lipophilicity, steric bulk, and metabolic stability . This specific balance can significantly alter a molecule's binding affinity, cellular permeability, and in vivo pharmacokinetic profile. For example, the lipophilicity (LogP) differs substantially: the acetate analog has a LogP of 0.83 , while the propionate's predicted LogP is higher, influencing membrane permeability. A simple substitution with a more common or cheaper ester (e.g., acetate) can lead to reduced activity, altered selectivity, or failed synthetic outcomes, making the selection of the correct propionate derivative crucial for reproducible research.

Quantitative Differentiation Evidence for 1,3-Dioxoisoindolin-2-yl Propionate vs. Analogs


Lipophilicity and Membrane Permeability: Propionate vs. Acetate

Lipophilicity, measured by the partition coefficient (LogP), is a key determinant of a compound's ability to cross cell membranes. The propionate ester of 1,3-dioxoisoindolin-2-yl offers a distinct advantage over the smaller acetate analog by providing increased lipophilicity without excessive bulk. The acetate analog has a reported LogP of 0.83 , whereas the predicted LogP for the propionate analog is significantly higher, thus favoring passive diffusion across biological membranes. This difference is crucial in medicinal chemistry, where the 'sweet spot' for oral bioavailability often lies within the LogP range of 1-3.

Lipophilicity Medicinal Chemistry ADME

Purity and Quality Assurance: Vendor-Specified 98% Purity

Reproducibility in chemical synthesis and biological assays is heavily dependent on the purity of the starting materials. 1,3-Dioxoisoindolin-2-yl propionate from established vendors is consistently supplied with a minimum purity specification of 98% . This contrasts with some other phthalimide esters like 1,3-dioxoisoindolin-2-yl butyrate, which is often supplied at a lower purity of 97% . While a 1% difference may seem minor, it represents a 50% reduction in total impurities, which can be significant in sensitive reactions or high-throughput screening.

Analytical Chemistry Quality Control Synthesis

Application-Specific Performance: Mixed-Mode Chromatography Ligands

The 1,3-dioxoisoindolin-2-yl structure, particularly when attached to a propionate linker, has been identified as a privileged scaffold for designing mixed-mode cation exchange chromatography ligands. A patent (US20240001338A1) explicitly claims ligands based on 1,3-dioxoisoindolin-2-yl structures for the purification of proteins like immunoglobulins [1]. The specific chain length of the propionate ester is crucial for achieving the desired balance between hydrophobic and cation-exchange interactions. Using an acetate linker would provide insufficient hydrophobic interaction, while a longer chain like butyrate could lead to non-specific binding and reduced purity. The propionate ester offers an optimal spatial arrangement for this application.

Chromatography Protein Purification Ligand Design

Optimal Research and Industrial Applications for 1,3-Dioxoisoindolin-2-yl Propionate


Medicinal Chemistry: Optimizing Lead Compounds with Balanced Lipophilicity

In the hit-to-lead and lead optimization phases, medicinal chemists frequently synthesize libraries of phthalimide derivatives. The specific propionate ester provides a balanced LogP, which is crucial for enhancing cell permeability without compromising solubility or causing excessive plasma protein binding. This makes it a preferred building block for creating drug candidates with improved ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Protein Purification: Development of Next-Generation Chromatography Resins

For bioprocess engineers and chromatographers, 1,3-dioxoisoindolin-2-yl propionate is a key intermediate for creating novel mixed-mode chromatography ligands. As highlighted in US20240001338A1 [1], the propionate linker provides the precise hydrophobic character needed for high-resolution separation of monoclonal antibodies and other recombinant proteins from complex cell culture supernatants. This can lead to improved yield and purity in downstream bioprocessing.

Chemical Biology: Synthesis of Photocatalytic Radical Precursors

N-Hydroxyphthalimide (NHPI) esters are well-established as versatile and stable radical precursors in photoredox catalysis. The propionate derivative serves as a specific source of ethyl radicals upon single-electron transfer and decarboxylative fragmentation. Its stability and ease of handling make it a reliable reagent for C-C bond formation reactions in complex molecule synthesis, offering advantages over less stable or more volatile radical sources.

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